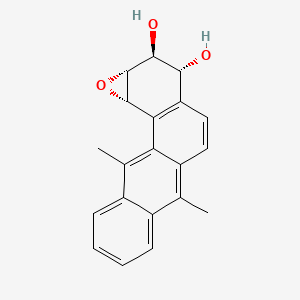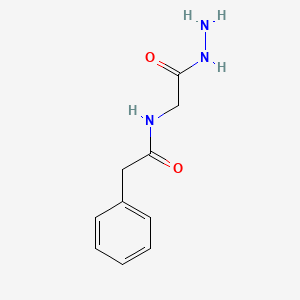![molecular formula C22H26Cl2N6O2 B12799162 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyridine core, a diazabicycloheptane moiety, and a pyridine ring, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Diazabicycloheptane Moiety: This step requires the use of diazabicycloheptane derivatives, which are reacted with the pyrazolo[1,5-a]pyridine core under specific conditions to ensure proper attachment.
Addition of the Pyridine Ring: The pyridine ring is introduced through a series of substitution reactions, often involving halogenated pyridine derivatives and suitable nucleophiles.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyridine moieties.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to various functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrazolo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
Oxidation: Products include oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted compounds with various functional groups attached to the core structure.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may be used as a probe to study specific biochemical pathways and interactions.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition, activation, or modulation of their activity.
相似化合物的比较
Similar Compounds
- 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
- 3,6-Diazabicyclo[3.1.1]heptane derivatives
Uniqueness
The uniqueness of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride lies in its combination of structural elements, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H26Cl2N6O2 |
|---|---|
分子量 |
477.4 g/mol |
IUPAC 名称 |
4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2.2ClH/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16;;/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3;2*1H |
InChI 键 |
PRFZLXGOJQUSJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


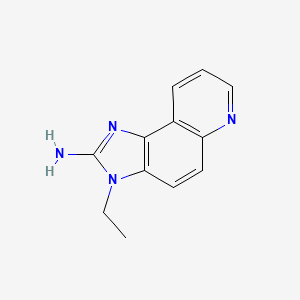
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
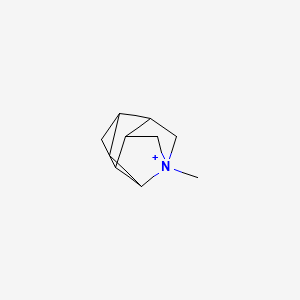
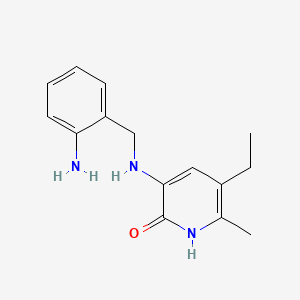
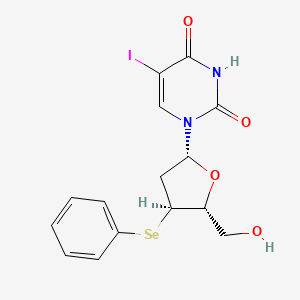
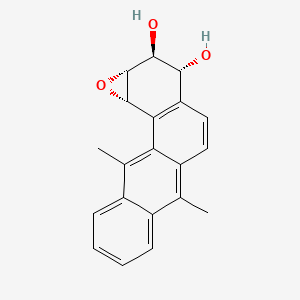
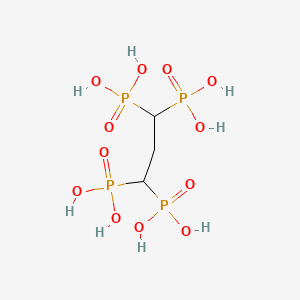
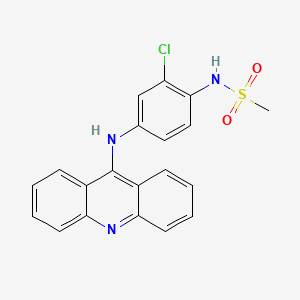
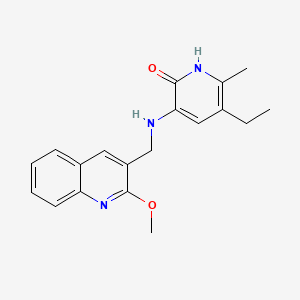
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
